![molecular formula C17H17ClF3N3 B2574804 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 676624-85-4](/img/structure/B2574804.png)
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
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Overview
Description
“1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the formula C₁₇H₁₇ClF₃N₃ . It is supplied by Matrix Scientific .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is C₁₇H₁₇ClF₃N₃ . Its molecular weight is 355.79 .Scientific Research Applications
Pharmacological Interactions and Metabolic Pathways
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a derivative of arylpiperazine. Arylpiperazine derivatives are known for their clinical applications in treating depression, psychosis, and anxiety. One of the key metabolic pathways for these derivatives, including 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are recognized for their diverse serotonin receptor-related effects, although some are still largely unexplored. These compounds extensively distribute in tissues, including the brain, the primary target site for most arylpiperazine derivatives. The metabolites are further biotransformed mainly by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).
Anti-mycobacterial Activity
Piperazine, a core structural component of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, plays a significant role in medicinal chemistry due to its wide spectrum of pharmacological activities. Research indicates potent anti-mycobacterial compounds where piperazine acts as a vital building block, especially against Mycobacterium tuberculosis (MTB), including multi-drug resistant and extensively drug-resistant strains. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight its importance in developing safer and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and SAR
Piperazine, as found in 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is integral to the design of drugs for its therapeutic uses. It is found in a wide range of drugs with various therapeutic applications like antipsychotic, antidepressant, anticancer, antiviral, and many more. Modifications in the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The pharmacophore demonstrates broad potential, indicating its flexibility as a building block for drug discovery. The SAR of piperazine-based molecules assists in rationally designing drugs for various diseases (Rathi et al., 2016).
Biological Significance of Triazine Scaffold
The triazine scaffold, a part of structural analogs of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is significant in medicinal chemistry. Synthetic derivatives of triazine have been evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, and more. The triazine nucleus is considered an important core moiety for drug development due to its potent pharmacological activity (Verma et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Mode of Action
The mode of action of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its specific target. For example, if it targets a GPCR, it could act as an agonist (activator) or antagonist (inhibitor), triggering or blocking a cellular response .
Biochemical Pathways
The specific biochemical pathways affected by “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its target and mode of action. It could potentially influence signaling pathways associated with its target .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of Action
The molecular and cellular effects of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its target and mode of action. It could potentially modulate cellular functions associated with its target .
Action Environment
The action, efficacy, and stability of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3/c18-15-10-14(17(19,20)21)11-22-16(15)24-8-6-23(7-9-24)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINVARMIBVUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine |
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